2-Methanesulfonyloxynonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22O3S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
nonan-2-yl methanesulfonate |
InChI |
InChI=1S/C10H22O3S/c1-4-5-6-7-8-9-10(2)13-14(3,11)12/h10H,4-9H2,1-3H3 |
InChI Key |
QKPWQFFVHCWCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)OS(=O)(=O)C |
Origin of Product |
United States |
Nucleophilic Substitution Reactions of 2 Methanesulfonyloxynonane
Unimolecular Nucleophilic Substitution (SN1) Pathway
The SN1 reaction of 2-methanesulfonyloxynonane is a multi-step process characterized by the formation of a carbocation intermediate. ucalgary.ca
Mechanistic Elucidation of Carbocation Formation
The initial and rate-determining step of the SN1 mechanism involves the heterolytic cleavage of the carbon-oxygen bond, where the methanesulfonyloxy group (a good leaving group) departs with the bonding pair of electrons. libretexts.org This dissociation results in the formation of a secondary nonyl carbocation and a methanesulfonate (B1217627) anion. libretexts.orgyoutube.com The resulting carbocation is sp2 hybridized and possesses a trigonal planar geometry with a vacant p-orbital. libretexts.org The stability of this secondary carbocation is crucial for the reaction to proceed via the SN1 pathway. ucalgary.cayoutube.com Factors such as hyperconjugation, where adjacent C-H sigma bonds donate electron density to the empty p-orbital, contribute to stabilizing the positively charged carbon. libretexts.org
Kinetics and Rate-Determining Step Analysis
The kinetics of the SN1 reaction of this compound are first-order, meaning the reaction rate is dependent only on the concentration of the substrate, this compound. chemicalnote.comsavemyexams.com The rate law can be expressed as:
Rate = k[this compound]
Influence of Solvent Polarity on SN1 Reactivity
Polar protic solvents, such as water and alcohols, significantly favor the SN1 pathway for this compound. libretexts.orgchemistrysteps.com These solvents possess the ability to stabilize both the carbocation intermediate and the leaving group through solvation. quora.comlibretexts.org The polar nature of the solvent, quantified by its dielectric constant, helps to lower the energy of the transition state leading to the carbocation, thereby increasing the rate of reaction. libretexts.orgslideshare.net The protic nature of the solvent allows it to form hydrogen bonds with the leaving group, further facilitating its departure. libretexts.org
| Solvent Property | Effect on SN1 Reactivity |
| Polar Protic | Favors SN1 by stabilizing the carbocation and leaving group. libretexts.org |
| Polar Aprotic | Less effective at stabilizing the carbocation compared to protic solvents. |
| Non-Polar | Disfavors SN1 as it cannot effectively solvate the charged intermediates. quora.com |
Stereochemical Implications: Racemization at the Stereocenter
When an SN1 reaction occurs at a chiral center, as in the case of an enantiomerically pure sample of this compound, the stereochemical outcome is predominantly racemization. libretexts.org The planar geometry of the secondary nonyl carbocation intermediate allows the incoming nucleophile to attack from either face of the molecule with nearly equal probability. libretexts.orglibretexts.org Attack from one side leads to a product with retention of the original stereochemistry, while attack from the opposite side results in a product with an inverted configuration. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of enantiomers, known as a racemic mixture. pressbooks.pub However, complete racemization may not always be observed due to the formation of "intimate ion pairs," where the leaving group remains in close proximity to the carbocation, slightly hindering attack from that face. masterorganicchemistry.comreddit.com
Bimolecular Nucleophilic Substitution (SN2) Pathway
The SN2 reaction provides an alternative pathway for the nucleophilic substitution of this compound, particularly under conditions that favor a bimolecular mechanism.
Nucleophile Structure and Nucleophilicity Effects on S(_N)2 Kinetics
The S(_N)2 reaction mechanism is bimolecular, meaning its rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). vanderbilt.edumedlifemastery.com Consequently, the identity and concentration of the nucleophile have a profound impact on the reaction kinetics.
A stronger nucleophile will lead to a faster S(_N)2 reaction. utexas.edu Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity, as less electronegative atoms hold their electron pairs less tightly and are more willing to donate them. libretexts.orgwikipedia.org For instance, anionic nucleophiles like hydroxide (B78521) (HO⁻) or cyanide (CN⁻) are stronger and react faster in S(_N)2 reactions than their neutral counterparts like water (H(_2)O) or ammonia (B1221849) (NH(_3)). vanderbilt.eduaakash.ac.in
The structure of the nucleophile itself also plays a role through steric effects. wikipedia.org A bulky, sterically hindered nucleophile will have a harder time accessing the electrophilic carbon, even on a relatively unhindered substrate. A classic example is the comparison between the methoxide (B1231860) anion (CH(_3)O⁻), a strong and unhindered nucleophile, and the tert-butoxide anion ((CH(_3))(_3)CO⁻), which is a strong base but a poor, sterically hindered nucleophile. wikipedia.org When reacting with this compound, a less hindered nucleophile would be expected to yield a faster S(_N)2 reaction rate.
Table 2: Relative Reactivity of Common Nucleophiles in S(_N)2 Reactions This table shows the relative rates for the reaction of methyl bromide with a series of nucleophiles, illustrating the concept of nucleophilicity.
| Nucleophile (Nu) | Formula | Relative Reactivity |
| Water | H(_2)O | 1 |
| Acetate | CH(_3)CO(_2)⁻ | 500 |
| Ammonia | NH(_3) | 700 |
| Chloride | Cl⁻ | 1,000 |
| Hydroxide | HO⁻ | 16,000 |
| Methoxide | CH(_3)O⁻ | 25,000 |
| Iodide | I⁻ | 100,000 |
| Cyanide | N≡C⁻ | 125,000 |
| Hydrosulfide | HS⁻ | 125,000 |
| Data is illustrative and based on reactions with methyl bromide. vanderbilt.edu |
Stereochemical Implications: Walden Inversion of Configuration
A defining characteristic of the S(_N)2 reaction is its stereospecificity. When an S(_N)2 reaction occurs at a stereogenic center, it proceeds with a complete inversion of the stereochemical configuration. wikipedia.orgorganic-chemistry.org This phenomenon is known as a Walden inversion. wikipedia.org
For a chiral molecule like (R)-2-methanesulfonyloxynonane, the backside attack of the nucleophile forces the three other substituents on the carbon to "flip" to the other side, much like an umbrella turning inside out in a strong gust of wind. wikipedia.org The result is the formation of a product with the opposite configuration, in this case, the (S)-product. The geometry of the carbon atom transitions from tetrahedral in the reactant, to a trigonal bipyramidal transition state, and finally to a tetrahedral product with inverted stereochemistry. masterorganicchemistry.com
This inversion is unambiguous proof of an S(_N)2 mechanism. ulethbridge.ca If any retention of configuration or racemization is observed, it indicates that a different or competing mechanism, such as an S(_N)1 pathway, is also at play. organic-chemistry.org
Competitive S(_N)1 vs. S(_N)2 Pathways
Secondary substrates like this compound are at a mechanistic crossroads and can often react by either an S(_N)1 or S(_N)2 pathway, or a mixture of both. youtube.com The S(_N)1 (substitution nucleophilic unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate. organic-chemistry.org The predominance of one mechanism over the other is not inherent to the substrate alone but is governed by a combination of key experimental factors. lumenlearning.com
Factors Governing Mechanistic Predominance (Solvent, Nucleophile Strength, Substrate Structure)
The competition between S(_N)1 and S(_N)2 pathways for this compound is dictated by three primary factors:
Substrate Structure: As a secondary mesylate, the substrate itself does not overwhelmingly favor one pathway. It is sterically hindered enough to slow the S(_N)2 reaction compared to a primary substrate, but the secondary carbocation that would form in an S(_N)1 reaction is less stable than a tertiary carbocation. lumenlearning.comsavemyexams.com This intermediate stability places it in the competitive zone.
Nucleophile Strength and Concentration: This is a critical determining factor.
S(_N)2 Favored: Strong, negatively charged nucleophiles (e.g., HO⁻, RO⁻, CN⁻, RS⁻) used in high concentrations will favor the S(_N)2 pathway. libretexts.orgutexas.edu The rate of this bimolecular reaction is directly increased by a more potent and abundant nucleophile.
S(_N)1 Favored: Weak, neutral nucleophiles (e.g., H(_2)O, ROH) favor the S(_N)1 pathway. aakash.ac.inlumenlearning.com These nucleophiles are not strong enough to attack the electrophilic carbon directly. Instead, the reaction proceeds by first waiting for the leaving group to depart on its own (the rate-determining step), forming a carbocation which is then rapidly captured by the weak nucleophile. youtube.com
Solvent: The choice of solvent can be the deciding factor in which mechanism prevails.
S(_N)2 Favored: Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)) are ideal for S(_N)2 reactions. libretexts.orgaakash.ac.in These solvents can solvate the counter-ion of the nucleophile but leave the nucleophilic anion itself relatively "bare" and highly reactive, thus promoting the bimolecular attack.
S(_N)1 Favored: Polar protic solvents (e.g., water, methanol, ethanol) strongly favor the S(_N)1 mechanism. organic-chemistry.orgdalalinstitute.com Their ability to form hydrogen bonds allows them to stabilize both the leaving group anion and, crucially, the carbocation intermediate, lowering the activation energy for the unimolecular dissociation. lumenlearning.com These solvents also solvate the nucleophile, reducing its nucleophilicity and thus suppressing the S(_N)2 pathway. libretexts.org
Table 3: Summary of Factors Influencing S(_N)1 vs. S(_N)2 for this compound
| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |
| Nucleophile | Weak (H(_2)O, ROH), low concentration | Strong (HO⁻, RO⁻, CN⁻), high concentration |
| Solvent | Polar Protic (Water, Alcohols) | Polar Aprotic (Acetone, DMSO, DMF) |
| Substrate | Secondary (can proceed if other factors are favorable) | Secondary (can proceed if other factors are favorable) |
Elimination Reactions of 2 Methanesulfonyloxynonane
Bimolecular Elimination (E2) Pathway
The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. numberanalytics.comwikipedia.org This mechanism is characterized by second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate and the base. wikipedia.orglibretexts.org
Concerted Mechanistic Elucidation and Transition State Analysis
The E2 mechanism of 2-methanesulfonyloxynonane involves a single transition state where the bonds to the beta-hydrogen and the methanesulfonyloxy leaving group are partially broken, while the new pi bond of the resulting alkene is partially formed. chemistrysteps.comscienceinfo.com In this transition state, the negative charge is distributed over the base and the leaving group. chemistrysteps.com The reaction is initiated by the attack of a base on a beta-hydrogen. chemistrysteps.com Simultaneously, the electron pair from the carbon-hydrogen bond shifts to form a pi bond between the alpha and beta carbons, and the methanesulfonyloxy group departs with its bonding electrons. scienceinfo.comsaskoer.ca This concerted process means all bond-breaking and bond-forming occurs in a single, continuous step. wikipedia.orgchemistrysteps.com
The transition state of an E2 reaction has significant double-bond character. jove.com Consequently, factors that stabilize alkenes, such as alkyl substitution, also stabilize the transition state, leading to a lower activation energy and a faster reaction rate. chemistrysteps.comiitk.ac.inamazonaws.com For this compound, which is a secondary mesylate, the E2 pathway is a common and efficient route for elimination. wikipedia.orglibretexts.org
Stereoelectronic Requirements: Anti-Periplanar Geometry of Leaving Group and Beta-Hydrogen
A critical requirement for the E2 reaction to occur is a specific spatial arrangement of the leaving group and the beta-hydrogen known as anti-periplanar geometry. unizin.orgdummies.com This means that the hydrogen atom, the two carbon atoms that will form the double bond, and the leaving group must all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the carbon-carbon bond. unizin.orgwikipedia.org This conformation is energetically favorable as it allows the molecule to be in a staggered arrangement, minimizing steric strain. unizin.orgcitycollegekolkata.org
The anti-periplanar alignment is crucial for the effective overlap of the developing p-orbitals of the forming pi bond. unizin.orgwikipedia.org This specific geometric constraint dictates which beta-hydrogens are available for abstraction and, consequently, influences the stereochemical outcome of the reaction. While a syn-periplanar arrangement (where the hydrogen and leaving group are on the same side) is also geometrically possible for orbital overlap, it is generally less favored due to its eclipsed conformation, which leads to higher energy. unizin.orgchemistrysteps.com However, in some rigid molecular systems, syn-elimination can be observed. jove.comlibretexts.org
Regioselectivity in Alkene Formation: Zaitsev's Rule and Hofmann's Rule Considerations
When a substrate has more than one type of beta-hydrogen, the E2 reaction can potentially form different constitutional isomers of the alkene product, a phenomenon known as regioselectivity. jove.comdalalinstitute.com The outcome is generally governed by two empirical rules: Zaitsev's rule and Hofmann's rule.
Zaitsev's Rule predicts the formation of the more substituted (and therefore more stable) alkene as the major product. jove.comchemistrysteps.com This is because the transition state leading to the more substituted alkene is lower in energy. jove.comiitk.ac.in For this compound, abstraction of a proton from the C3 position would lead to the formation of 2-nonene (B1604614) (a disubstituted alkene), the Zaitsev product.
Hofmann's Rule , on the other hand, predicts the formation of the less substituted alkene as the major product. jove.comchemistrysteps.com This outcome is favored when using a sterically hindered (bulky) base. saskoer.cajove.comchemistrysteps.com The bulky base has difficulty accessing the more sterically hindered beta-hydrogen (at C3 in this compound), and therefore preferentially abstracts the more accessible proton from the methyl group at C1, leading to the formation of 1-nonene (B85954) (a monosubstituted alkene), the Hofmann product. chemistrysteps.comyoutube.comlibretexts.org
The choice of base is therefore a critical factor in controlling the regioselectivity of the elimination reaction.
| Base Type | Major Product from this compound | Governing Rule |
| Non-bulky (e.g., ethoxide) | 2-Nonene | Zaitsev's Rule |
| Bulky (e.g., tert-butoxide) | 1-Nonene | Hofmann's Rule |
Stereoselectivity in Alkene Product Formation (E/Z Isomerism)
E2 reactions are stereoselective, meaning that they preferentially form one stereoisomer of the alkene product over another. saskoer.cachemistrysteps.com When the elimination reaction can lead to the formation of geometric isomers (E/Z or cis/trans), the more stable isomer is typically the major product. chemistrysteps.com For the formation of 2-nonene from this compound, the (E)-isomer (trans) is generally favored over the (Z)-isomer (cis) because the larger alkyl groups are on opposite sides of the double bond, minimizing steric strain. chemistrysteps.com
The stereochemical outcome is a direct consequence of the anti-periplanar requirement in the transition state. chemistrysteps.com The relative stabilities of the different staggered conformations leading to the E and Z products determine the product ratio. The conformation that minimizes steric interactions will have a lower energy transition state and will therefore lead to the major product. chemistrysteps.com If the substrate has only one beta-hydrogen, the reaction becomes stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.comlibretexts.org
Influence of Base Strength and Steric Bulk on E2 Reactivity
The rate of an E2 reaction is directly influenced by the strength of the base, as the base is involved in the rate-determining step. numberanalytics.comlibretexts.org Stronger bases lead to faster E2 reactions. numberanalytics.comlibretexts.org Commonly used strong bases for E2 reactions include alkoxides (like ethoxide and tert-butoxide) and amides. numberanalytics.comlibretexts.org
The steric bulk of the base plays a crucial role in determining the regioselectivity of the elimination. saskoer.cayoutube.com As previously discussed, sterically hindered bases, such as potassium tert-butoxide, favor the formation of the Hofmann product (the less substituted alkene). jove.comchemistrysteps.com This is due to the steric hindrance the bulky base encounters when trying to abstract a more sterically encumbered internal proton, making the abstraction of a terminal, less hindered proton more favorable. chemistrysteps.comyoutube.com In contrast, smaller, unhindered bases like sodium ethoxide can more easily access the internal proton, leading to the thermodynamically more stable Zaitsev product. chemistrysteps.comyoutube.com
| Base | Steric Hindrance | Major Alkene Product |
| Sodium Ethoxide | Low | 2-Nonene (Zaitsev) |
| Potassium tert-Butoxide | High | 1-Nonene (Hofmann) |
Unimolecular Elimination (E1) Pathway
The unimolecular elimination (E1) reaction is a two-step process. wikipedia.orgorgosolver.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. orgosolver.comlibretexts.org The second step involves the abstraction of a beta-proton by a weak base (often the solvent) to form the alkene. orgosolver.comlibretexts.org
For a secondary substrate like this compound, the E1 pathway is generally less favored than the E2 pathway, especially in the presence of a strong base. E1 reactions are more common for tertiary substrates that can form more stable carbocations. iitk.ac.inlibretexts.org However, under conditions that favor carbocation formation, such as in a polar protic solvent and in the absence of a strong base, the E1 mechanism can compete with other reaction pathways. chemistrysteps.comiitk.ac.in
Since the E1 reaction proceeds through a carbocation intermediate, it is susceptible to carbocation rearrangements to form a more stable carbocation, although this is less likely in the case of this compound as it would require a hydride shift to an adjacent secondary position, offering no significant stability gain. The regioselectivity of the E1 reaction is typically governed by Zaitsev's rule, leading to the formation of the most stable, more substituted alkene, as the removal of the proton is a fast step following the formation of the carbocation. dalalinstitute.com
Mechanistic Progression via Carbocation Intermediate
The E1 mechanism for this compound is initiated by the departure of the methanesulfonate (B1217627) (mesylate) leaving group without the assistance of a base. masterorganicchemistry.comkhanacademy.org This is the rate-determining step of the reaction and results in the formation of a secondary nonyl carbocation intermediate. masterorganicchemistry.comkhanacademy.orgwikipedia.org This unimolecular ionization is favored by polar protic solvents, which stabilize the forming carbocation and the departing mesylate anion through solvation. reddit.comyoutube.comlibretexts.org
Once formed, the planar carbocation can undergo deprotonation at an adjacent carbon. A weak base, which can be the solvent itself (solvolysis), abstracts a proton from either the C1 or C3 position. libretexts.orgyoutube.com The electrons from the broken carbon-hydrogen bond then form a new pi bond, resulting in an alkene. libretexts.org Because the rate depends only on the concentration of the substrate, the reaction follows first-order kinetics. wikipedia.org
Regioselectivity and Stereoselectivity in E1 Product Formation
The E1 elimination of this compound is both regioselective and stereoselective, with predictable outcomes based on product stability.
Regioselectivity: When the secondary nonyl carbocation is deprotonated, the proton can be removed from two different adjacent carbons: C1 or C3. According to Zaitsev's rule, elimination reactions that can produce more than one alkene will favor the most substituted (and therefore most stable) alkene. quizlet.comchemistrysteps.com In this case, deprotonation at C3 leads to the formation of 2-nonene (a disubstituted alkene), while deprotonation at C1 yields 1-nonene (a monosubstituted alkene). Consequently, the major product of the E1 reaction is 2-nonene. chemistrysteps.com
Stereoselectivity: The formation of 2-nonene can result in two geometric isomers: (E)-2-nonene (trans) and (Z)-2-nonene (cis). E1 reactions are stereoselective and preferentially form the more stable trans isomer. quizlet.comchemistrysteps.com The planarity of the carbocation intermediate allows for rotation around the C2-C3 single bond before the proton is removed. The conformation that leads to the trans product experiences less steric strain than the conformation leading to the cis product, making the trans isomer the thermodynamically favored product. chemistrysteps.com
Competition Between Substitution and Elimination Pathways
For secondary substrates like this compound, E1 and nucleophilic substitution (SN1) reactions are highly competitive because they proceed through the same carbocation intermediate. libretexts.orgchemistrysteps.com The final product distribution is a sensitive function of the reaction conditions. quizlet.com
Solvent Effects on SN/E Product Distribution
The choice of solvent is critical in determining the ratio of substitution to elimination products. Polar protic solvents, such as water and alcohols, are required to facilitate the ionization step inherent to both SN1 and E1 mechanisms by stabilizing the carbocation intermediate. reddit.comyoutube.comlibretexts.org In contrast, polar aprotic solvents would favor SN2 or E2 pathways. reddit.com
Within polar protic solvents, subtle differences can alter the SN1/E1 ratio. Solvents that are more effective at solvating the nucleophile can decrease its reactivity, potentially favoring elimination. Some theories suggest that protic solvents can "cage" the nucleophile via hydrogen bonding, which hinders its ability to attack the carbocation (SN1) more than its ability to act as a base and abstract a proton (E1).
| Solvent (Weak Base/Nucleophile) | Dielectric Constant (Polarity) | Typical SN1:E1 Ratio (Illustrative for sec-Substrate) |
| Acetic Acid | 6.2 | 90:10 |
| Ethanol | 24.6 | 80:20 |
| Water | 80.1 | 60:40 |
This table illustrates the general trend that as solvent polarity increases, the proportion of elimination can increase for a typical secondary substrate undergoing solvolysis. Data is illustrative and not specific to this compound.
Temperature Effects on SN/E Selectivity
Temperature is a key factor in controlling the competition between substitution and elimination. Increasing the reaction temperature generally favors elimination over substitution. chemistrysteps.commasterorganicchemistry.com Elimination reactions result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the ΔG for elimination more negative (more favorable). masterorganicchemistry.comyoutube.com Therefore, while performing the reaction at room temperature might yield a majority of the SN1 product, applying heat will increase the yield of the E1 product. masterorganicchemistry.comyoutube.com
| Substrate (Illustrative) | Conditions | SN1 Product (%) | E1 Product (%) |
| 2-Bromopropane | Ethanol, 25°C | ~80% | ~20% |
| 2-Bromopropane | Ethanol, 55°C | ~65% | ~35% |
This table demonstrates the principle that increasing temperature favors elimination over substitution for a secondary substrate. Data is based on general principles for secondary alkyl halides. masterorganicchemistry.com
Nucleophile/Base Identity as a Determinant of Product Ratio
The identity of the reagent as either a nucleophile or a base is arguably the most significant factor determining the reaction pathway. masterorganicchemistry.com
Weakly Basic Nucleophiles: Reagents that are weak bases and poor-to-good nucleophiles, such as water, alcohols, and halide ions, will favor the SN1/E1 pathway. libretexts.orgmasterorganicchemistry.com The carbocation forms, and the reagent can then either attack as a nucleophile (SN1) or abstract a proton as a base (E1). quizlet.com
Strong, Non-hindered Bases/Nucleophiles: Strong bases that are also good nucleophiles (e.g., hydroxide (B78521), ethoxide) will favor the bimolecular E2 and SN2 pathways. For a secondary substrate like this compound, a mixture of SN2 and E2 products would be expected.
Strong, Sterically Hindered Bases: A strong, bulky base, such as potassium tert-butoxide, is an ineffective nucleophile due to steric hindrance. youtube.com It will preferentially act as a base, leading almost exclusively to the E2 elimination product. youtube.com
| Reagent | Character | Dominant Mechanism(s) for sec-Substrate |
| H₂O | Weak Base / Weak Nucleophile | SN1 / E1 |
| I⁻ | Weak Base / Good Nucleophile | SN2 |
| CH₃O⁻ | Strong Base / Good Nucleophile | E2 / SN2 |
| (CH₃)₃CO⁻ (tert-butoxide) | Strong Base / Poor Nucleophile | E2 |
This table outlines how the nature of the reagent dictates the likely reaction pathway for a secondary substrate like this compound. quizlet.comlibretexts.orgmasterorganicchemistry.com
Stereochemical Control and Chiral Transformations Involving 2 Methanesulfonyloxynonane
Chirality at the C2 Position and Enantiomeric Forms
The carbon atom at the second position (C2) of the nonane (B91170) chain in 2-Methanesulfonyloxynonane is bonded to four different groups: a hydrogen atom, a methyl group (C1), a heptyl group (C3-C9), and a methanesulfonyloxy group (-OMs). This arrangement makes the C2 atom a stereogenic center, the most common source of chirality in a molecule. byjus.comsydney.edu.au The presence of this single stereocenter means that this compound can exist as a pair of stereoisomers that are non-superimposable mirror images of each other. wikipedia.org These isomers are known as enantiomers. byjus.comwikipedia.org
The two enantiomers are designated as (R)-2-Methanesulfonyloxynonane and (S)-2-Methanesulfonyloxynonane based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. sydney.edu.au However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. byjus.com This property is known as optical activity. More significantly, enantiomers can exhibit different biological activities and interactions with other chiral molecules, such as enzymes. wikipedia.org A 1:1 mixture of both enantiomers is called a racemic mixture and is optically inactive. sydney.edu.au
| Property | (R)-2-Methanesulfonyloxynonane | (S)-2-Methanesulfonyloxynonane |
|---|---|---|
| Stereochemical Descriptor | R (Rectus) | S (Sinister) |
| Relationship | Non-superimposable mirror images (Enantiomers) | |
| Optical Rotation | Opposite to (S)-isomer | Opposite to (R)-isomer |
| Reactivity (with achiral reagents) | Identical | Identical |
| Reactivity (with chiral reagents) | Different | Different |
Strategies for Asymmetric Synthesis of Chiral this compound and its Derivatives
Asymmetric synthesis refers to the chemical synthesis that preferentially produces one stereoisomer of a chiral product over others. slideshare.net For this compound, this involves creating the C2 stereocenter with a specific (R) or (S) configuration. This is typically achieved by starting with or creating chiral 2-nonanol (B147358), which is then reacted with methanesulfonyl chloride to form the final product without altering the stereocenter.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing chiral 2-nonanol (the precursor to this compound), a common strategy involves the use of Evans' oxazolidinone auxiliaries. researchgate.net An achiral carboxylic acid can be converted into an N-acyl oxazolidinone. The auxiliary then directs the stereoselective alkylation or reduction of the acyl group. Subsequent cleavage of the auxiliary yields a chiral alcohol, carboxylic acid, or other functional group. For instance, an enolate formed from an acyl-oxazolidinone can be reacted with a heptyl electrophile, followed by reductive cleavage to yield chiral 2-nonanol. Sulfinyl auxiliaries have also proven versatile in the asymmetric synthesis of various compounds, including fluorinated amines and amino acids, demonstrating their broad applicability in stereoselective transformations. bioorganica.com.ua
| Chiral Auxiliary Type | Example | Typical Application | Key Feature |
|---|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid chelated transition state directing electrophilic attack. researchgate.net |
| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, alkylations | Highly crystalline derivatives aid in purification. |
| Sulfinamides | (R)- and (S)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines. sigmaaldrich.com | Reacts with aldehydes/ketones to form sulfinyl imines, which are stereoselectively reduced. |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | Forms an amide, the enolate of which is alkylated with high diastereoselectivity. wikipedia.org |
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. york.ac.uk This approach is highly efficient and atom-economical. The most direct route to chiral 2-nonanol involves the asymmetric reduction of its corresponding ketone, 2-nonanone (B1664094).
This transformation can be achieved using transition-metal catalysts. For example, ruthenium or rhodium complexes bearing chiral phosphine (B1218219) ligands (e.g., BINAP) can catalyze the hydrogenation of ketones with high enantioselectivity. The chiral catalyst coordinates to the ketone, creating a diastereomeric transition state that favors hydride delivery to one of the two prochiral faces of the carbonyl group.
Alternatively, biocatalysis offers a powerful and environmentally friendly approach. Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. rsc.org By selecting an appropriate ADH and optimizing reaction conditions, 2-nonanone can be converted into either (R)- or (S)-2-nonanol in high yield and with excellent enantiomeric excess. rsc.org
| Catalytic Method | Catalyst Type | Advantages | Considerations |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes | High turnover numbers, excellent enantioselectivity. | Requires high-pressure H2, catalyst can be expensive. |
| Asymmetric Transfer Hydrogenation | Chiral Ru-, Rh-, or Ir-diamine complexes | Uses safe hydrogen sources (e.g., isopropanol), mild conditions. | Product inhibition can be an issue. |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Extremely high selectivity (>99% ee), mild aqueous conditions, environmentally benign. rsc.org | Enzyme stability and substrate scope can be limiting. |
| Asymmetric Hydrosilylation | Chiral Rh- or Cu-based catalysts | Mild conditions, high yields. | Requires stoichiometric silane (B1218182) reductant and subsequent hydrolysis step. |
A diastereoselective reaction is one in which one diastereomer is preferentially formed over another. wikipedia.org When a molecule already contains a stereocenter, it can influence the formation of a new stereocenter elsewhere in the molecule. This principle, known as asymmetric induction, is fundamental to controlling relative stereochemistry. inflibnet.ac.inlibretexts.org
In the context of derivatives of this compound, the chiral C2 center can direct the stereochemical outcome of subsequent reactions. For example, if a derivative of (R)-2-Methanesulfonyloxynonane contained a remote carbonyl group, the addition of a nucleophile to that carbonyl would lead to two possible diastereomeric products. The pre-existing (R)-center would sterically or electronically favor one of the transition states, leading to a preponderance of one diastereomer. libretexts.org
The predictability of such reactions is often explained by models like Cram's Rule and the Felkin-Ahn model, which consider the steric hindrance of the groups attached to the existing chiral center. youtube.com This control over diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters, such as natural products.
| Reaction Type | Description | Stereochemical Control Model | Outcome |
|---|---|---|---|
| Nucleophilic Addition to Carbonyl | Addition of a Grignard or organolithium reagent to a ketone derivative. | Felkin-Ahn Model | Creates a new chiral alcohol center with a predictable relative configuration. |
| Aldol Reaction | Reaction of an enolate with an aldehyde derivative. | Zimmerman-Traxler Model | Forms a β-hydroxy ketone with control over two new stereocenters. |
| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl derivative. | Steric approach control | The existing stereocenter directs the approach of the nucleophile, creating a new stereocenter. |
| Epoxidation | Reaction of an alkene derivative with a peroxy acid. | Henbest's Rule / Directed epoxidation | A nearby hydroxyl group can direct the epoxidation to one face of the double bond. |
Advanced Mechanistic and Theoretical Investigations of 2 Methanesulfonyloxynonane Reactivity
Computational Chemistry Methodologies
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction dynamics of molecules like 2-methanesulfonyloxynonane. These methods allow for the investigation of transient species and high-energy states that are often difficult to characterize experimentally.
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of a reaction. For the nucleophilic substitution of this compound, these calculations can pinpoint the geometry and energy of the transition state. Theoretical studies on similar secondary tosylates and mesylates have shown that the reaction can proceed through a spectrum of mechanisms, from a classic S(_N)2 pathway with a single, well-defined transition state to borderline mechanisms with S(_N)1 character. sciforum.netmdpi.comnih.gov
In a typical S(_N)2 reaction of this compound, QM calculations would model the approach of a nucleophile to the electrophilic carbon atom bearing the mesyloxy group. The calculated transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (mesylate) in apical positions. The energy barrier associated with this transition state dictates the reaction rate. For secondary systems like this, steric hindrance from the alkyl chain can influence the transition state geometry and energy. youtube.comyoutube.com
Furthermore, QM methods can explore the possibility of carbocationic intermediates, which would be indicative of an S(_N)1 or borderline mechanism. The stability of a putative secondary nonyl carbocation, and the energy barriers for its formation and subsequent reaction, can be computed to assess the likelihood of such pathways. whiterose.ac.ukwhiterose.ac.uk Gas-phase calculations on nucleophilic substitution at a sulfonyl sulfur have revealed complex potential energy surfaces, sometimes with shallow intermediates, highlighting the nuanced nature of these reactions. nih.gov
Table 1: Hypothetical Computational Data for the S(_N)2 Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Description | Hypothetical Value |
| Reactant Complex Energy | Energy of the initial association of the nucleophile and this compound. | -5.2 kcal/mol |
| Transition State Energy | The highest energy point along the reaction coordinate, representing the energy barrier. | +22.5 kcal/mol |
| Product Complex Energy | Energy of the complex formed between the product and the leaving group. | -8.7 kcal/mol |
| Reaction Enthalpy | The overall energy change of the reaction. | -15.0 kcal/mol |
Note: This table is illustrative and based on general principles of S(_N)2 reactions. Actual values would require specific quantum mechanical calculations.
While QM calculations provide static pictures of key points on the reaction pathway, molecular dynamics (MD) simulations offer a dynamic view of the entire process. By simulating the movement of all atoms over time, MD can reveal the role of the solvent and the conformational flexibility of the nonyl chain in the reactivity of this compound.
For instance, MD simulations can be used to study the solvolysis of this compound in different solvents. These simulations would show how solvent molecules arrange around the substrate, stabilize the transition state, and participate in the reaction. nih.govresearchgate.netnih.gov The explicit inclusion of solvent molecules is crucial, as their interactions can significantly alter the energy barriers and even the reaction mechanism itself. nih.gov Studies on similar alkylsulfate ionic liquids have demonstrated the importance of molecular organization at interfaces, a factor that could be relevant in biphasic reaction systems. researchgate.netnih.gov
MD simulations can also explore the conformational landscape of the long alkyl chain of this compound and how different conformers might influence the accessibility of the reaction center to an incoming nucleophile.
A primary goal of computational chemistry is the prediction of reaction outcomes. By calculating the activation energies from the potential energy surface, it is possible to estimate reaction rate constants using transition state theory. For this compound, this would allow for a comparison of its reactivity with different nucleophiles or under varying solvent conditions. rsc.orgnih.gov
Furthermore, computational models can predict selectivity in cases where multiple reaction pathways are possible. For example, in elimination reactions that compete with substitution, the energy barriers for both the S(_N)2 and E2 pathways can be calculated to predict the major product. In the context of this compound, this would be crucial for synthetic applications where a specific outcome is desired. youtube.com Theoretical studies have successfully predicted selectivity in the kinetic resolution of secondary alcohols, a process closely related to the reactions of chiral this compound. nih.gov
Synthetic Utility and Applications of 2 Methanesulfonyloxynonane Derivatives
2-Methanesulfonyloxynonane as a Versatile Synthetic Intermediate
This compound is a valuable intermediate in organic synthesis due to the nature of its functional group. rsc.org The methanesulfonyloxy group, commonly known as a mesylate, is an excellent leaving group. This is because the negative charge it carries after departing from the parent molecule is stabilized through resonance across the three oxygen atoms of the sulfonate group. This stability makes the carbon atom to which it is attached (the C-2 position of the nonane (B91170) chain) highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The utility of this compound lies in its ability to be readily converted into a variety of other functionalized nonane derivatives. It is typically synthesized from the corresponding alcohol, 2-nonanol (B147358), by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. Once formed, the mesylate can undergo substitution or elimination reactions, providing access to a diverse array of chemical structures. matanginicollege.ac.inbyjus.com This versatility makes it a key building block in multi-step syntheses. rsc.org
Preparative Routes to Substituted Nonanes via Nucleophilic Displacement
One of the primary applications of this compound is in nucleophilic substitution reactions. matanginicollege.ac.in In these reactions, a nucleophile—an electron-rich species—attacks the electrophilic carbon atom bearing the mesylate group. science-revision.co.uk This results in the displacement of the mesylate and the formation of a new bond between the nucleophile and the nonane backbone, yielding a substituted nonane. matanginicollege.ac.in
These reactions can proceed through two main mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). science-revision.co.uk For a secondary substrate like this compound, the mechanism can be influenced by the choice of nucleophile, solvent, and reaction conditions. chemguide.co.uk An SN2 reaction, which involves a backside attack by the nucleophile in a single, concerted step, results in an inversion of stereochemistry at the C-2 center. science-revision.co.uk A wide variety of substituted nonanes can be prepared using this method, as the choice of nucleophile directly determines the resulting functional group. chemguide.co.uk For instance, reaction with sodium iodide yields 2-iodononane, while reaction with a phenoxide, such as 2,4,6-triiodophenoxide, yields the corresponding ether. epo.org
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile (Nu:) | Reagent Example | Product | Product Class |
|---|---|---|---|
| Hydroxide (B78521) (HO⁻) | Sodium Hydroxide (NaOH) | 2-Nonanol | Alcohol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-Cyanononane | Nitrile |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidononane | Azide |
| Iodide (I⁻) | Sodium Iodide (NaI) | 2-Iodononane | Alkyl Halide |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 2-Ethoxynonane | Ether |
Synthesis of Nonenes via Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions to form alkenes, specifically nonenes. byjus.com This transformation is typically achieved by treating the substrate with a base. iitk.ac.in The base removes a proton from a carbon atom adjacent to the one bearing the mesylate leaving group, leading to the formation of a carbon-carbon double bond. saskoer.ca
These reactions can occur via E1 (elimination unimolecular) or E2 (elimination bimolecular) mechanisms. byjus.com The E2 mechanism is a concerted, one-step process that requires a specific anti-periplanar geometry between the proton being removed and the leaving group. iitk.ac.insaskoer.ca The regiochemical outcome of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, this means that the reaction generally favors the formation of 2-nonene (B1604614) over 1-nonene (B85954). libretexts.org However, the use of a sterically bulky base can favor the formation of the less substituted "Hofmann" product (1-nonene) by preferentially abstracting the less sterically hindered proton. iitk.ac.in
Table 2: Regioselectivity in Elimination Reactions of this compound
| Base | Base Example | Major Product | Minor Product | Governing Rule |
|---|---|---|---|---|
| Strong, non-bulky base | Sodium Ethoxide (NaOEt) | 2-Nonene | 1-Nonene | Zaitsev libretexts.org |
Derivatization for the Construction of Complex Organic Molecules
The true synthetic power of this compound is realized when its derivatives are used as building blocks in the synthesis of more complex organic molecules. nih.govox.ac.uk The initial substitution or elimination reaction provides a functionalized nonane core that can be further elaborated. This strategy is a cornerstone of modern organic synthesis, enabling the construction of intricate natural products and pharmaceuticals. ox.ac.uknih.gov
For example, derivatives of this compound have been utilized in the total synthesis of complex natural products. One documented intermediate, this compound-1,3,9-triol 9-pivaloate, highlights its role as a precursor in the assembly of larger, polyfunctional molecules like (-)-dactylyne. molaid.com Similarly, the synthesis of 2-(2,4,6-triiodophenoxy)nonane from this compound serves as a step towards creating specialized molecules, potentially for applications like imaging contrast agents. epo.org These examples underscore how a relatively simple starting material can be strategically modified to introduce a nine-carbon aliphatic chain into a complex molecular architecture, making it a valuable tool for synthetic chemists. nih.gov
Modern Methodologies in the Synthesis and Reactions of 2 Methanesulfonyloxynonane
Flow Chemistry Applications
Continuous flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream rather than in a single vessel. flinders.edu.aunih.gov This approach offers significant advantages for the synthesis of alkyl sulfonates like 2-Methanesulfonyloxynonane, which often involve highly exothermic reactions and the use of reactive reagents like methanesulfonyl chloride. researchgate.netask.com
One of the primary advantages of flow chemistry is the superior control over reaction parameters. flinders.edu.auask.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic processes like mesylation. researchgate.net This mitigates the risk of thermal runaways and the formation of undesired byproducts that can occur in large batch reactors where temperature gradients are common.
Furthermore, the small channel dimensions of flow reactors lead to rapid diffusion and mixing of reactants. This significantly enhances mass transfer, ensuring that the reaction rate is determined by the intrinsic chemical kinetics rather than the speed at which reactants can mix. youtube.com For the synthesis of this compound from 2-nonanol (B147358) and methanesulfonyl chloride, this means that the base and the sulfonylating agent can be mixed efficiently and instantaneously, leading to higher yields and purity in shorter reaction times. researchgate.net
Table 1: Comparison of Batch vs. Flow Processing for Sulfonation Reactions
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Poor; risk of localized hot spots | Excellent; rapid heat dissipation researchgate.net | Enhanced safety, reduced byproduct formation. |
| Mass Transfer | Limited by stirring speed and vessel size | Superior due to small channel dimensions and rapid diffusion youtube.com | Faster reaction rates, higher conversion. |
| Reaction Time | Hours | Seconds to minutes researchgate.net | Increased throughput and process efficiency. |
| Safety | Large volumes of hazardous materials; risk of thermal runaway | Small reactor hold-up volume; inherent safety flinders.edu.au | Minimized risk during operation. |
| Scalability | Complex, requires re-optimization | Straightforward by running longer or "numbering-up" parallel reactors ask.com | Faster transition from lab to production. |
Flow chemistry is ideally suited for the development of continuous manufacturing processes. ask.comgoogle.com A laboratory-scale flow synthesis of this compound can be directly translated to a larger, pilot-plant scale without the significant challenges associated with scaling up batch reactions. scielo.br Scaling up in flow chemistry is typically achieved through "scaling-out" or "numbering-up," where multiple reactors are run in parallel, or by simply running the single system for a longer duration to produce more material. ask.com This predictability significantly shortens the development timeline from laboratory discovery to industrial production. For a compound like this compound, this allows for on-demand production with consistent quality. researchgate.net
A significant advancement enabled by flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted process. flinders.edu.ausemanticscholar.org For this compound, which is an excellent leaving group for nucleophilic substitution reactions, a telescoped process could involve its synthesis in a first reactor, followed directly by its reaction with a nucleophile in a second reactor. masterorganicchemistry.comyoutube.com
This multi-step continuous-flow approach avoids the need to isolate and purify the intermediate mesylate, which can save time, reduce solvent waste, and minimize manual handling of potentially hazardous materials. flinders.edu.au In-line purification or separation modules can be integrated between reactors to remove byproducts, such as the triethylammonium (B8662869) chloride formed during the mesylation, ensuring the purity of the stream entering the subsequent reaction step.
Green Chemistry Principles in the Context of this compound Synthesis and Reactions
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The synthesis of this compound provides a clear case study for applying these principles.
Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.orgstudymind.co.uk An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. youtube.comyoutube.com
The standard synthesis of this compound from 2-nonanol and methanesulfonyl chloride, using a base like triethylamine (B128534) to neutralize the HCl byproduct, is a substitution reaction and does not have 100% atom economy. commonorganicchemistry.com
Reaction: C₉H₂₀O (2-nonanol) + CH₃SO₂Cl (Methanesulfonyl chloride) + (C₂H₅)₃N (Triethylamine) → C₁₀H₂₂O₃S (this compound) + (C₂H₅)₃NHCl (Triethylammonium chloride)
The byproduct, triethylammonium chloride, constitutes waste. Designing alternative synthetic routes that proceed via addition or rearrangement mechanisms, or finding uses for the byproduct, are key green chemistry goals. wikipedia.org
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-Nonanol | C₉H₂₀O | 144.25 | Reactant |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Reactant |
| Triethylamine | (C₂H₅)₃N | 101.19 | Reactant (Base) |
| Total Mass of Reactants | - | 360.00 | - |
| This compound | C₁₀H₂₂O₃S | 222.34 | Desired Product |
| Triethylammonium Chloride | (C₂H₅)₃NHCl | 137.66 | Byproduct |
| Atom Economy | (222.34 / 360.00) * 100% = 61.8% | Metric |
This calculation shows that only 61.8% of the mass of the reactants is converted into the desired product, highlighting an area for improvement based on green chemistry principles. libretexts.org
Solvent choice is a critical aspect of green chemistry. usc.edu Mesylation reactions are traditionally carried out in chlorinated solvents such as dichloromethane (B109758) (DCM), which are effective but pose significant health and environmental hazards. commonorganicchemistry.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. usc.edureagent.co.uk
Recent research has demonstrated that mesylation of primary alcohols can be performed efficiently using water as a solvent, promoted by a base and a catalytic amount of an amine. rsc.orgresearchgate.net This Schotten-Baumann-type method represents a significant green advancement, eliminating the need for volatile organic solvents. While this specific method was demonstrated for primary alcohols, its principles could be adapted for secondary alcohols like 2-nonanol. Other greener solvent alternatives to DCM include ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or solvent-free conditions where possible. mun.ca
Table 3: Comparison of Solvents for Mesylation Reactions
| Solvent | Type | Key Hazards | Green Chemistry Perspective |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional/Halogenated | Suspected carcinogen, environmental pollutant | Target for replacement. usc.edu |
| Pyridine | Traditional/Base | Flammable, toxic, harmful if inhaled or absorbed through skin | Often used as both a base and solvent; safer alternatives are preferred. commonorganicchemistry.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Flammable | Bio-based origin, lower toxicity profile than DCM. mun.ca |
| Water | Greener Alternative | Non-toxic, non-flammable | The ideal green solvent; process requires adaptation for substrate solubility and reagent stability. reagent.co.ukrsc.orgresearchgate.net |
Waste Prevention and Minimization Strategies
In the pursuit of sustainable chemical manufacturing, the synthesis of this compound has been a subject of investigation aimed at reducing its environmental footprint. Modern approaches focus on the core principles of green chemistry, emphasizing waste prevention at its source rather than treatment after the fact. These strategies encompass the use of greener solvents, catalytic processes to replace stoichiometric reagents, and optimization of reaction conditions to maximize efficiency and minimize byproduct formation.
A significant area of focus in minimizing waste is the selection and use of solvents. Traditional syntheses of sulfonate esters often employ chlorinated solvents, which are associated with significant environmental and health concerns. Research into greener alternatives has shown promise. For instance, the use of water as a solvent has been explored for the mesylation of primary alcohols, a reaction analogous to the synthesis of this compound from 2-nonanol. This approach, when coupled with a pH controller to prevent the hydrolysis of the sulfonylating agent, can lead to high yields while eliminating the need for hazardous organic solvents. researchgate.netgreenchemistry-toolkit.org Furthermore, life cycle assessments of solvents have become a critical tool in guiding these choices, considering not just the immediate hazards but also the environmental impact of solvent production and disposal. nih.govrsc.org Optimizing solvent use, including recovery and recycling, has been shown to dramatically reduce the process mass intensity (PMI), a key metric in green chemistry that quantifies the total mass of materials used to produce a certain mass of product. nih.gov
Another cornerstone of waste prevention is the move from stoichiometric to catalytic methods. The conventional synthesis of this compound involves the reaction of 2-nonanol with methanesulfonyl chloride in the presence of a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This generates a significant amount of salt waste. Catalytic approaches aim to reduce or eliminate this waste stream. While specific catalytic methods for the synthesis of this compound are not extensively documented in publicly available literature, research into catalytic mesylation of other alcohols provides a roadmap. For example, the use of "intermediate" Lewis acids as catalysts for the mesylation of trifluoroethanol has been shown to be highly efficient in the absence of a solvent, with the only byproduct being hydrochloric acid, which can be easily removed. researchgate.net The development of recyclable catalysts is another active area of research that holds potential for significantly reducing waste in sulfonate ester production.
The minimization of byproducts is intrinsically linked to waste prevention. In the synthesis of this compound using methanesulfonyl chloride, the formation of 2-chlorononane (B3049832) as a byproduct can occur. The choice of the sulfonylating agent can mitigate this. For instance, using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride eliminates the source of the chloride ion, thereby preventing the formation of the chlorinated byproduct. While this may introduce other considerations, it highlights the importance of reagent selection in controlling reaction pathways and minimizing undesirable side reactions.
Below are interactive tables summarizing key concepts and potential data for waste prevention in the synthesis of this compound, based on analogous reactions and green chemistry principles.
Table 1: Comparison of Sulfonylating Agents and Potential Waste Reduction
| Sulfonylating Agent | Primary Byproducts | Waste Reduction Strategy | Potential for this compound Synthesis |
| Methanesulfonyl Chloride | Triethylamine hydrochloride (or other amine salt), 2-chlorononane | Use of a recyclable base or catalytic method to avoid salt waste. Optimization of reaction conditions to minimize nucleophilic substitution by chloride. | Standard reagent, but generates significant salt waste and potential for chlorinated byproducts. |
| Methanesulfonic Anhydride | Methanesulfonic acid | The byproduct can potentially be recycled or reused. Eliminates the formation of chlorinated byproducts. | A greener alternative that avoids chloride waste, though the anhydride is a less common reagent. |
Table 2: Green Chemistry Metrics for Evaluating Synthesis Routes
| Metric | Formula | Ideal Value | Relevance to Waste Minimization |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the intrinsic efficiency of the reaction in converting reactant atoms to product, highlighting reactions that generate fewer byproducts. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | 100% | Provides a more practical measure of efficiency by incorporating the chemical yield. |
| Environmental (E)-Factor | Total waste (kg) / Product (kg) | 0 | Directly quantifies the amount of waste generated per unit of product, providing a clear target for waste reduction efforts. |
| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 | A holistic metric that includes all materials used in the process, including solvents, reagents, and process aids, offering a comprehensive view of waste generation. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methanesulfonyloxynonane, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between nonanol derivatives and methanesulfonyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during methanesulfonylation to minimize side reactions (e.g., hydrolysis) .
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using (e.g., δ 3.0–3.2 ppm for sulfonyl protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N or Ar) to prevent hydrolysis and oxidation .
- Handling : Use gloveboxes or fume hoods with local exhaust systems to limit atmospheric exposure .
- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze via HPLC to detect decomposition products .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : , , and FT-IR (e.g., S=O stretching at 1150–1350 cm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 250–260) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for sulfonyl-containing compounds like this compound?
- Methodological Answer :
- Cross-Validation : Compare results across multiple techniques (e.g., kinetic studies via UV-Vis spectroscopy and computational DFT calculations) .
- Isolation of Intermediates : Use cryogenic trapping (-78°C) and in situ IR to identify transient species .
- Statistical Analysis : Apply Design of Experiments (DoE) to distinguish between solvent effects, steric hindrance, and electronic factors .
Q. What experimental strategies are recommended for studying the interaction of this compound with biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (, , ) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to predict binding modes and validate with mutagenesis studies .
Q. How can degradation pathways of this compound be elucidated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours .
- LC-MS/MS Analysis : Identify degradation products (e.g., nonane-2-ol via hydrolysis) and propose mechanistic pathways .
- pH-Rate Profiling : Determine pseudo-first-order rate constants () across pH 2–10 to assess acid/base stability .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) Models : Use software like COSMOtherm or ACD/Labs to predict logP, solubility, and pKa .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Install closed-system reactors and explosion-proof ventilation .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
